molecular formula C8H9F2N B1598663 1-(2,5-Difluorophenyl)ethanamine CAS No. 603951-44-6

1-(2,5-Difluorophenyl)ethanamine

Cat. No.: B1598663
CAS No.: 603951-44-6
M. Wt: 157.16 g/mol
InChI Key: BMIRIPDNKQHPQG-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)ethanamine is an organic compound characterized by the presence of a difluorophenyl group attached to an ethanamine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

1-(2,5-Difluorophenyl)ethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which are crucial for the compound’s metabolic processing . Additionally, this compound can bind to specific receptors in the body, influencing signal transduction pathways and cellular responses.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound has been shown to influence the activity of G-protein coupled receptors (GPCRs), which play a critical role in transmitting signals from the extracellular environment to the cell’s interior . This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, this compound can activate specific signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature, with a predicted melting point of 10.22°C and a boiling point of approximately 178.1°C . Prolonged exposure to environmental factors such as light and air can lead to its degradation, resulting in reduced efficacy and altered biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular signaling pathways without causing significant toxicity . At higher doses, it can induce adverse effects such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without causing toxicity. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 enzymes . These reactions introduce hydrophilic groups into the molecule, making it more soluble and facilitating its excretion. In phase II reactions, the compound undergoes conjugation with endogenous molecules such as glucuronic acid and glutathione, further enhancing its solubility and excretion.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution to target sites . Additionally, its lipophilic nature allows it to diffuse across cell membranes, reaching intracellular compartments where it exerts its effects. The distribution of this compound within tissues can influence its localization and accumulation, impacting its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. Alternatively, it may accumulate in the mitochondria, influencing cellular energy production and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Difluorophenyl)ethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzonitrile with ethylamine in the presence of a suitable catalyst under controlled conditions. The reaction typically proceeds via nucleophilic substitution, where the ethylamine attacks the nitrile group, leading to the formation of the desired amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorophenyl)ethanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding nitro compound or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives, carboxylic acids, and other oxidized products.

  • Reduction: Primary, secondary, and tertiary amines.

  • Substitution: Various alkylated and acylated amines.

Scientific Research Applications

1-(2,5-Difluorophenyl)ethanamine finds applications in various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

  • 2,5-Difluorophenylamine

  • 2,5-Difluorophenylmethanol

  • 2,5-Difluorobenzonitrile

Properties

IUPAC Name

1-(2,5-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIRIPDNKQHPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398584
Record name 1-(2,5-difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603951-44-6
Record name 1-(2,5-difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,5-difluorophenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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